molecular formula C4H6N2 B028129 3-Methylpyrazole CAS No. 1453-58-3

3-Methylpyrazole

Cat. No.: B028129
CAS No.: 1453-58-3
M. Wt: 82.1 g/mol
InChI Key: XKVUYEYANWFIJX-UHFFFAOYSA-N
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Description

3-Methylpyrazole (3-MP; CAS 1453-58-3) is a heterocyclic organic compound with the molecular formula C₄H₆N₂. It features a pyrazole ring substituted with a methyl group at the 3-position (Figure 1). This compound is utilized in diverse applications, including pharmaceuticals (e.g., as an intermediate in β-secretase inhibitor synthesis ), agrochemicals (as a nitrification inhibitor ), and coordination chemistry (due to its tautomeric properties ). Its inhibition of cytochrome P450 enzymes (CYP2E1 and CYPE1) has been extensively studied, highlighting its role in modulating enzymatic activity .

Preparation Methods

Crotonaldehyde-Hydrazine Hydrate Cyclization Method

Reaction Mechanism and Stepwise Protocol

The crotonaldehyde-based synthesis involves a four-step sequence combining condensation, acid-catalyzed cyclization, neutralization, and distillation. In the initial stage, crotonaldehyde reacts with hydrazine hydrate at 30–60°C to form a hydrazone intermediate. Subsequent dropwise addition to concentrated sulfuric acid (60–80% w/w) at 140–160°C facilitates cyclization, with potassium iodide (1–2 wt%) acting as a catalyst to accelerate ring closure . Neutralization with ammonium hydroxide (pH 9) partitions the product into an organic layer and aqueous phase, enabling separation through extractive distillation using chloroform.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

  • Temperature Profile : Cyclization at 150°C maximizes ring formation while minimizing decomposition. Suboptimal temperatures below 140°C result in incomplete conversion, whereas exceeding 160°C promotes sulfonation side reactions .

  • Catalyst Loading : Potassium iodide concentrations between 1.5–2.5 wt% reduce reaction time by 30% compared to iodide-free conditions, as confirmed by kinetic studies .

  • Acid Strength : Sulfuric acid concentrations below 60% impede protonation of the hydrazone intermediate, while concentrations above 80% increase corrosivity without yield benefits .

Industrial Case Studies and Performance Metrics

Patent CN110386900A documents seven scaled implementations, with representative results shown below:

ParameterEmbodiment 1Embodiment 2Embodiment 3
Crotonaldehyde (g)703542
Hydrazine Hydrate (g)603036
H₂SO₄ Concentration75%60%65%
Reaction Time (h)3.53.23.0
Yield (%)94.292.893.5
Purity (%)99.799.699.8

Post-distillation recoveries averaged 93.51% yield at 99.8% purity , outperforming traditional pyrazole syntheses by 23–25% efficiency margins .

Butenediol/Ethynylalkylcarbinol Acid-Catalyzed Cyclization

Mechanistic Pathway and Derivative Synthesis

US5128480A discloses an alternative route using 2-butene-1,4-diol, 1-butene-3,4-diol, or ethynylalkylcarbinols in 30–100% sulfuric acid. Iodine or sodium iodide (0.1–0.5 wt%) catalyzes dehydrogenation, enabling the synthesis of 3-methylpyrazole derivatives through controlled substitution at the N1, C4, and C5 positions . The general mechanism proceeds via:

  • Diol Acylation : Pre-treatment with acetic anhydride enhances reactivity in branched derivatives.

  • Cyclodehydration : Concentrated H₂SO₄ mediates simultaneous cyclization and water elimination at 140–160°C.

  • Iodide Recycling : HI byproducts regenerate catalytic iodine, reducing reagent consumption .

Critical Process Modifications

  • Derivative Flexibility : Methylhydrazine incorporation produces 1,3,4,5-tetramethylpyrazole (82.1% yield), demonstrating the method’s adaptability to N-alkyl substitutions .

  • Distillation Workflow : Neutralization with NaOH or NH₄OH followed by 1,2-dichloroethane extraction isolates products while recovering ≥85% of sulfuric acid for reuse .

Scalability and Byproduct Management

Representative data from US5128480A implementations:

Starting MaterialH₂SO₄ StrengthCatalystTemp (°C)Yield (%)Purity (%)
2-Butene-1,4-diol80%NaI15595.298.4
1-Butene-3,4-diol diacetate60%NaI14089.797.1
3-Methyl-1-pentyn-3-ol50%NaI15082.195.3

Notably, this method generates ammonium sulfate byproducts, which require oxidative treatment to prevent environmental discharge .

Comparative Analysis of Synthetic Routes

Yield and Purity Benchmarks

MetricCrotonaldehyde Route Butenediol Route
Average Yield93.5%89.0%
Average Purity99.8%96.9%
Reaction Time (h)3.0–3.52.5–4.0
Byproduct ComplexityLowModerate
Derivative FlexibilityLimitedHigh

Economic and Operational Considerations

  • Raw Material Costs : Crotonaldehyde is 20–25% cheaper than butenediols but requires higher catalyst loadings.

  • Energy Consumption : The butenediol route’s endothermic cyclization demands 15–20% more thermal energy.

  • Waste Streams : The crotonaldehyde method produces neutral ammonium sulfate, which is directly applicable as fertilizer, whereas the butenediol route generates sodium sulfate contaminated with organic residues .

Purification and Isolation Techniques

Both methods employ liquid-liquid extraction and fractional distillation for product isolation. Chloroform demonstrates superior partitioning coefficients (K = 8.2–9.1) compared to dichloroethane (K = 5.4–6.3), enabling single-stage extractions at 85–90% efficiency . Recent innovations in wiped-film evaporators have reduced distillation times by 40% while maintaining purity above 99.5% .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydropyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

Inhibition of D-Amino Acid Oxidase (DAAO)
3-Methylpyrazole-5-carboxylic acid (MPC), a derivative of 3-MP, has been identified as a potent inhibitor of DAAO. This enzyme plays a crucial role in the metabolism of D-amino acids, which are implicated in various neurological disorders, including schizophrenia. Research indicates that MPC can increase brain levels of D-serine and ameliorate symptoms associated with schizophrenia in animal models .

Case Study: Schizophrenia Treatment
A study demonstrated that administering MPC to ketamine-treated rats resulted in significantly elevated plasma concentrations of the compound, suggesting its potential therapeutic role in managing schizophrenia. The pharmacokinetics of MPC were assessed using high-performance liquid chromatography-mass spectrometry (LC-MS), revealing effective inhibition of DAAO activity in vivo .

Study Model Dosage Outcome
Adage et al. (2008)Rat model of schizophrenia5.0 or 50 mg/kgIncreased brain D-serine levels; improved behavior

Cancer Research

This compound has shown promise in cancer research, particularly concerning prostate cancer cells. Studies indicate that it can inhibit the growth of these cells, making it a candidate for further investigation as an anti-cancer agent .

Case Study: Prostate Cancer Cell Inhibition
In vitro studies have demonstrated that 3-MP exhibits cytotoxic effects on prostate cancer cell lines. The mechanism involves the modulation of metabolic pathways critical for cancer cell proliferation, suggesting its potential as a therapeutic agent .

Study Cell Line Effect Observed
Biosynth StudyProstate cancer cellsGrowth inhibition

Material Science Applications

This compound is also utilized in material sciences, particularly in the development of polymeric systems for drug delivery. Its release characteristics from polymer matrices have been extensively studied.

Case Study: Drug Release Mechanisms
Research has shown that the diffusion of 3-MP from polymeric systems is influenced by the hydrophilicity of the polymers used. Studies indicate that increasing acetate content in poly(vinyl alcohol) matrices affects the release rate of 3-MP, highlighting its relevance in designing controlled drug delivery systems .

Study Polymer Type Release Mechanism
Die Pharmazie (1985)Poly(vinyl alcohol)Decreased diffusion with increased acetate groups

Toxicological Studies

Toxicological evaluations have indicated that this compound can induce various effects at lethal doses, including spastic paralysis and cardiac changes in animal models. These findings are crucial for assessing safety profiles when considering therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Methylpyrazole involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of alcohol dehydrogenase, an enzyme responsible for the metabolism of alcohols. By inhibiting this enzyme, this compound prevents the formation of toxic metabolites from methanol and ethylene glycol, thereby mitigating their toxic effects .

Comparison with Similar Compounds

Comparison with Pyrazole

Enzymatic Inhibition and Binding Affinity

3-Methylpyrazole exhibits distinct inhibitory mechanisms compared to unsubstituted pyrazole. In CYP2E1 inhibition studies, 3-MP binds via a two-site mechanism, showing a two-fold higher affinity for the free enzyme (Ki = 0.8 μM) than the enzyme-substrate (ES) complex (Ksi = 1.6 μM). In contrast, pyrazole preferentially binds the ES complex (Ksi,ap < Ki,ap) . Hydrophobicity plays a critical role: the methyl group enhances 3-MP’s partition coefficient (logP = 0.62 vs. pyrazole’s logP = 0.15), correlating with stronger binding (Table 1) .

Table 1. Binding Parameters of Pyrazole Derivatives

Compound LogP Kd (μM) Ki (μM) Ksi (μM)
Pyrazole 0.15 15.2 12.8 9.4
This compound 0.62 4.1 0.8 1.6
4-Methylpyrazole 0.98 0.5 0.06 0.12

Data sourced from CYP2E1 inhibition studies .

Pharmacological Interactions

However, both compounds enhance ethanol-induced behavioral depression in rodents, suggesting synergistic effects unrelated to LADH inhibition .

Comparison with 4-Methylpyrazole

4-Methylpyrazole (4-MP) demonstrates superior binding affinity for CYP enzymes. Its Ki (0.06 μM) and Ksi (0.12 μM) are ~10-fold lower than those of 3-MP, attributed to enhanced hydrophobicity (logP = 0.98) and optimized steric interactions . Unlike 3-MP, 4-MP is clinically used as an antidote for methanol/ethylene glycol poisoning, reflecting its potent enzyme inhibition.

Comparison with 5-Methylpyrazole and Tautomerism

This compound exists in equilibrium with its 5-methyl tautomer, but computational and experimental data indicate the 3-methyl form is thermodynamically favored by 0.9 kcal/mol . In coordination chemistry, 3-MP predominantly adopts the 5-methylpyrazole configuration when binding metals to minimize steric hindrance . This contrasts with 5-methylpyrazole, which lacks such tautomeric flexibility.

Comparison with DMPP (Nitrogen Inhibitors)

As a nitrification inhibitor, 3-MP reduces N₂O emissions comparably to 3,4-dimethylpyrazole phosphate (DMPP) in soil applications. However, DMPP’s dual-methyl structure enhances stability and longevity, whereas 3-MP requires formulation adjustments (e.g., encapsulation) to mitigate volatility .

Pharmacological Interactions with Ethanol

3-MP uniquely inhibits ethanol absorption in rodents, lowering blood alcohol concentrations (BACs) by 50% at 2 hours post-administration. This contrasts with pyrazole, which elevates BACs via LADH inhibition .

Thermodynamic Stability and Computational Predictions

Semiempirical methods (e.g., AM1) erroneously predict 5-methylpyrazole as more stable than 3-MP. However, ab initio calculations and gas-phase basicity measurements confirm 3-MP’s stability (ΔG = +0.9 kcal/mol), resolving this discrepancy .

Biological Activity

3-Methylpyrazole (3-MP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring with a methyl group at the 3-position. The synthesis of this compound typically involves the reaction of hydrazine with acetylacetone or other suitable precursors under acidic conditions. This compound serves as a versatile building block in medicinal chemistry, leading to various derivatives with enhanced biological activities.

Biological Activities

The biological activities of this compound are extensive, encompassing antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of key findings from recent studies:

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. For instance:

  • Study Findings : A series of synthesized pyrazole derivatives exhibited antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The compounds were evaluated using standard broth dilution methods, revealing minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL .
  • Comparison Table :
CompoundMIC (µg/mL)Activity Type
This compound16Antibacterial
Derivative A8Antibacterial
Derivative B32Antifungal

Anti-inflammatory Properties

Research indicates that this compound derivatives possess anti-inflammatory effects. For example:

  • In Vivo Studies : Compounds derived from this compound were tested in carrageenan-induced paw edema models, demonstrating up to 84% inhibition of inflammation compared to standard drugs like diclofenac .
  • Key Findings : Certain derivatives showed promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels, indicating their potential as anti-inflammatory agents .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored extensively:

  • Mechanism of Action : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation. For instance, certain fused pyrazole derivatives demonstrated significant protein kinase inhibitory activity, which is crucial for cancer therapy .
  • Case Study : A derivative was found to inhibit cancer cell growth by inducing apoptosis in vitro, showcasing its potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various this compound derivatives and evaluated their biological activities. Compounds were characterized using IR, NMR, and mass spectrometry, confirming their structures .
    • The evaluation included tests for antibacterial and antioxidant activities, with several compounds showing promising results.
  • Predictive Studies :
    • Computational studies using the PASS Online web resource predicted various biological activities for N-vinyl-3-methylpyrazole, suggesting potential applications in drug design .

Q & A

Q. Basic: What are the key physicochemical properties of 3-Methylpyrazole, and how do they influence experimental design?

Answer:
this compound (C₄H₆N₂; molecular weight 82.10) is a heterocyclic compound with a melting point of 41–43°C and a boiling point >110°C . Its stability under standard laboratory conditions (room temperature, dry storage) makes it suitable for synthetic and enzymatic studies. The compound’s solubility in polar solvents (e.g., methanol, ethanol) and limited solubility in water necessitate solvent optimization for reaction setups. The methyl group at the 3-position enhances hydrophobic interactions, critical for binding studies with enzymes like cytochrome P450 2E1 (CYP2E1) . Researchers must account for its hygroscopic nature by using anhydrous conditions in moisture-sensitive reactions .

Q. Basic: What are the primary research applications of this compound in metabolic and enzymatic studies?

Answer:
this compound is widely used as:

  • A nitrification inhibitor in soil studies, blocking ammonia oxidation by microbial enzymes .
  • A competitive inhibitor of CYP2E1, with applications in metabolic activation studies of carcinogens (e.g., methylazoxymethanol) .
  • A reference compound for analyzing structure-activity relationships (SAR) in pyrazole derivatives, particularly for comparing binding affinities (Kd, Ki) and hydrophobic contributions .

Q. Advanced: How does the methyl group position in this compound influence its binding affinity to cytochrome P450 enzymes compared to other pyrazole derivatives?

Answer:
The methyl group at the 3-position increases hydrophobicity (log partition coefficient), enhancing binding to CYP2E1. Evidence from binding assays (Table 2 in ) shows:

  • This compound (3MP): Log Kd = -3.2 (weaker affinity than 4-methylpyrazole [4MP, Log Kd = -4.1]) due to steric effects.
  • Mechanistic divergence: Unlike pyrazole, 3MP binds via a two-site mechanism , with higher affinity for the free enzyme (Ki,ap = 12 µM) than the enzyme-substrate complex (Ksi,ap = 24 µM) .
  • Hydrophobicity correlation: Linear regression of log Kd vs. log partition coefficients (r² = 0.89) confirms hydrophobicity drives binding for 3MP, 4MP, and indazole, but not for bulkier analogs like 3-phenylpyrazole (outlier) .

Q. Advanced: What methodological considerations are critical when synthesizing this compound-containing heterocyclic compounds?

Answer:
Key steps include:

  • Hydrazine-mediated cyclization: Reacting ethyl-2,4-dioxopentanoate with hydrazine hydrate to form this compound-5-carbohydrazide, a precursor for triazole-thiadiazine hybrids .
  • Thiol-alkylation: Introducing ethylthio groups via potassium thiolate intermediates to enhance bioavailability .
  • Docking validation: Use tools like Discovery Studio and PDB structures (e.g., lanosterol-14α-demethylase) to predict binding modes and prioritize synthetic targets .
  • Analytical validation: LC-MS and ¹H-NMR are essential to confirm purity and regioselectivity, avoiding byproducts from methyl group isomerization .

Q. Advanced: How can researchers resolve contradictions in binding data between catalytic and cooperative sites for this compound?

Answer:
Discrepancies arise from differential binding mechanisms:

  • Catalytic inhibition (Ki): 3MP shows weaker inhibition (Ki = 120 µM) compared to 4MP (Ki = 15 µM) due to steric hindrance at the active site .
  • Cooperative interactions (Ksi): 3MP binds to an allosteric site, reducing catalytic activity by 5-fold despite weaker affinity (Ksi = 240 µM) .
    Methodological resolution:
  • Use global fitting of kinetic data to multi-site models (e.g., two-site mechanism in Fig. 6 of ).
  • Compare linear free-energy relationships (LFER) for log Ki vs. hydrophobicity to identify outliers (e.g., 3-phenylpyrazole) .

Q. Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent moisture absorption .
  • Hazards: Irritant to eyes and skin; use PPE (gloves, goggles) during handling .
  • Waste disposal: Neutralize with dilute HCl before incineration to avoid releasing toxic fumes .

Q. Advanced: How does this compound’s role as a nitrification inhibitor inform its use in environmental chemistry studies?

Answer:

  • Mechanism: Inhibits ammonia monooxygenase (AMO) in Nitrosomonas spp., blocking NH₃ → NO₂⁻ conversion .
  • Dosage optimization: Field studies recommend 0.5–2.0 mg/kg soil, adjusted for pH (optimal efficacy at pH 6–7) .
  • Ecological impact: Monitor non-target effects on soil microbiota via qPCR (e.g., amoA gene quantification) .

Q. Advanced: What computational tools are recommended for predicting the bioactivity of this compound derivatives?

Answer:

  • Docking software: Discovery Studio (PDB structures) and AutoDock Vina for enzyme-ligand interactions .
  • QSAR models: Use logP and molar refractivity (e.g., from ChemAxon’s MarvinSketch) to predict absorption and toxicity .
  • Dynamic simulations: GROMACS for MD trajectories to assess binding stability over time .

Properties

IUPAC Name

5-methyl-1H-pyrazole
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InChI

InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKVUYEYANWFIJX-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID3073260
Record name 3-Methylpyrazole
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Molecular Weight

82.10 g/mol
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Physical Description

Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 3-Methylpyrazole
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CAS No.

1453-58-3, 88054-14-2
Record name 3-Methylpyrazole
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Record name 1H-Pyrazole, 5-methyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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